molecular formula C8H10N2OS2 B15213510 Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate

Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate

Cat. No.: B15213510
M. Wt: 214.3 g/mol
InChI Key: KVMRADISELZAMK-RMKNXTFCSA-N
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Description

Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is a heterocyclic compound with the molecular formula C8H10N2OS2. It is known for its unique structure, which includes a furan ring and a hydrazinecarbodithioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate typically involves the reaction of furan-2-carbaldehyde with methyl hydrazinecarbodithioate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their function. This interaction is facilitated by the electrophilic nature of the carbonyl group in the hydrazinecarbodithioate moiety .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-(furan-2-yl)ethylidene)hydrazine-1-carboxylate
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives

Uniqueness

Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate stands out due to its unique combination of a furan ring and a hydrazinecarbodithioate moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10N2OS2

Molecular Weight

214.3 g/mol

IUPAC Name

methyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamodithioate

InChI

InChI=1S/C8H10N2OS2/c1-6(7-4-3-5-11-7)9-10-8(12)13-2/h3-5H,1-2H3,(H,10,12)/b9-6+

InChI Key

KVMRADISELZAMK-RMKNXTFCSA-N

Isomeric SMILES

C/C(=N\NC(=S)SC)/C1=CC=CO1

Canonical SMILES

CC(=NNC(=S)SC)C1=CC=CO1

Origin of Product

United States

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